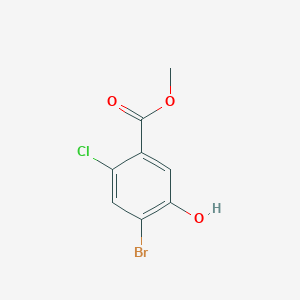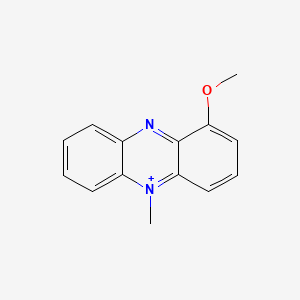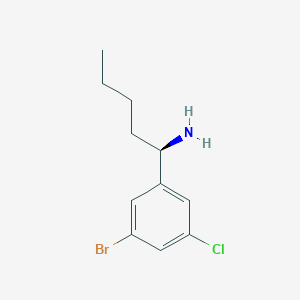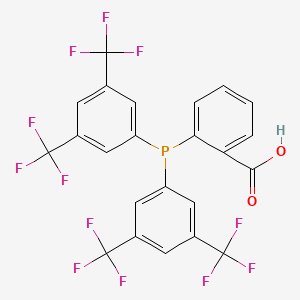![molecular formula C15H19Cl2N3O2 B12850472 8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/no-structure.png)
8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloro-substituted azetidine ring fused to a quinazolinone moiety, which is further spiro-fused to a cyclopentane ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Spirocyclization: This step involves the formation of the spirocyclic structure, often through intramolecular cyclization reactions.
Quinazolinone Formation: This can be achieved through condensation reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield reduced forms of the azetidine ring.
科学研究应用
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 8’-Bromo-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
- 8’-Fluoro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
- 8’-Methyl-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
Uniqueness
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The spirocyclic structure also adds to its uniqueness, making it a valuable compound for various applications.
属性
分子式 |
C15H19Cl2N3O2 |
|---|---|
分子量 |
344.2 g/mol |
IUPAC 名称 |
5-(azetidin-3-yloxy)-8-chlorospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one;hydrochloride |
InChI |
InChI=1S/C15H18ClN3O2.ClH/c16-10-3-4-11(21-9-7-17-8-9)12-13(10)18-14(20)19-15(12)5-1-2-6-15;/h3-4,9,17H,1-2,5-8H2,(H2,18,19,20);1H |
InChI 键 |
QLSXQDHRPQYJFL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CNC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)




![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)

![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
